2-bromo-N-(4-fluorobenzyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-fluorobenzyl)butanamide typically involves the bromination of butanamide followed by the introduction of the 4-fluorobenzyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-fluorobenzyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-N-(4-fluorobenzyl)butanamide is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-fluorobenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 4-fluorobenzyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chlorobenzyl)butanamide
- 2-Bromo-N-(4-methylbenzyl)butanamide
- 2-Bromo-N-(4-nitrobenzyl)butanamide
Uniqueness
2-Bromo-N-(4-fluorobenzyl)butanamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in biochemical research, where the fluorine atom can influence the compound’s reactivity and binding affinity .
Properties
IUPAC Name |
2-bromo-N-[(4-fluorophenyl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-2-10(12)11(15)14-7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYNKXFUIQOADN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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